
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is not fully understood. However, researchers have proposed that this compound exerts its cytotoxic and antimicrobial effects through the inhibition of specific enzymes and proteins. For example, it has been reported that 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) have been studied extensively. Researchers have reported that this compound exhibits significant cytotoxicity against cancer cells, where it induces cell cycle arrest and apoptosis. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been shown to inhibit the growth of various bacterial and fungal strains, where it disrupts cell membrane integrity and inhibits protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in lab experiments is its potential as an anticancer and antimicrobial agent. This compound exhibits significant cytotoxicity against cancer cells and inhibits the growth of various bacterial and fungal strains. Additionally, the synthesis method for this compound is relatively simple and can be carried out in a standard laboratory setting. However, one of the limitations of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in lab experiments is its potential toxicity. This compound exhibits cytotoxicity against both cancer and normal cells, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone). One potential direction is the further investigation of its mechanism of action. The exact mechanism by which this compound exerts its cytotoxic and antimicrobial effects is not fully understood and requires further study. Additionally, researchers could explore the potential use of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) in combination with other anticancer or antimicrobial agents to enhance its efficacy. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in clinical settings.
Métodos De Síntesis
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with mesitylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been reported in the literature and has been used by researchers to obtain 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) for various applications.
Aplicaciones Científicas De Investigación
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. Researchers have reported that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has been studied for its potential as an antimicrobial agent, where it has shown promising results against various bacterial and fungal strains.
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-10-13(2)17(14(3)11-12)20-21-18-15(4)22-23(19(18)24)16-8-6-5-7-9-16/h5-11,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGCJXRJWCMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

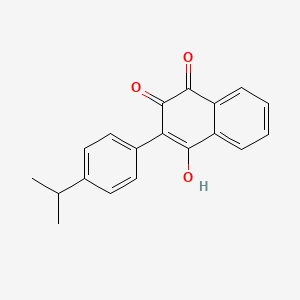
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)
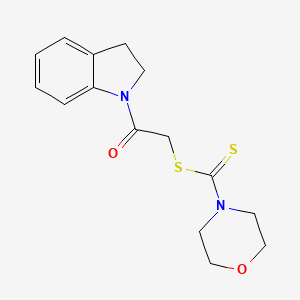
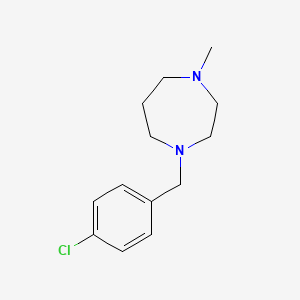
![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5660888.png)
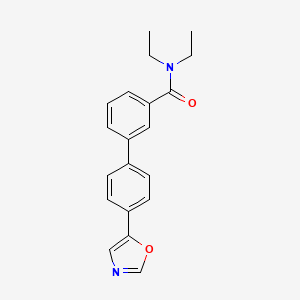
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660894.png)
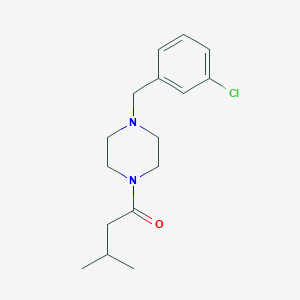
![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
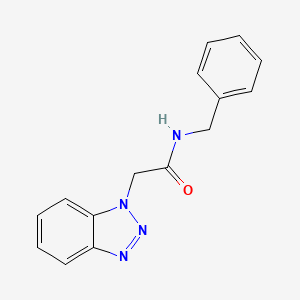
![2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5660957.png)